4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile
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Overview
Description
4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a methoxyphenyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl(4-methoxyphenyl)methanone
- 3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl-(4-methoxy-phenyl)-methanone
- 3-Amino-6-phenyl-thieno[2,3-b]pyridin-2-yl-(4-chloro-phenyl)-methanone
Uniqueness
The presence of the methoxyphenyl and benzonitrile groups, along with the thieno[2,3-b]pyridine core, makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
4-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c1-25-16-8-6-14(7-9-16)18-11-10-17-19(23)20(26-21(17)24-18)15-4-2-13(12-22)3-5-15/h2-11H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQILLLIFIDVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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